N-Methyl-4-(1-methyl-1H-pyrazol-4-yl)aniline
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Overview
Description
N-Methyl-4-(1-methyl-1H-pyrazol-4-yl)aniline is a compound that belongs to the class of aniline derivatives It features a pyrazole ring substituted with a methyl group at the 1-position and an aniline moiety at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methyl-4-(1-methyl-1H-pyrazol-4-yl)aniline can be synthesized through a multi-step process. One common method involves the reaction of 4-methylpyrazole with 4-(trifluoromethyl)aniline in the presence of potassium hydroxide (KOH) and dimethylsulfoxide (DMSO). The reaction proceeds via a C–F activation strategy, yielding the desired product with a 63% yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis typically involves standard organic synthesis techniques such as nucleophilic substitution and catalytic reactions. The scalability of the synthesis would depend on optimizing reaction conditions and using efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-4-(1-methyl-1H-pyrazol-4-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Scientific Research Applications
N-Methyl-4-(1-methyl-1H-pyrazol-4-yl)aniline has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Industry: The compound is used in the synthesis of advanced materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of N-Methyl-4-(1-methyl-1H-pyrazol-4-yl)aniline involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that exhibit catalytic activity. In biological systems, it may inhibit enzymes by binding to their active sites, thereby affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline: This compound features a similar pyrazole ring structure but with three pyrazole groups attached to the aniline moiety.
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: This compound has a boronic acid ester group instead of an aniline moiety.
Uniqueness
N-Methyl-4-(1-methyl-1H-pyrazol-4-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential therapeutic applications make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H13N3 |
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Molecular Weight |
187.24 g/mol |
IUPAC Name |
N-methyl-4-(1-methylpyrazol-4-yl)aniline |
InChI |
InChI=1S/C11H13N3/c1-12-11-5-3-9(4-6-11)10-7-13-14(2)8-10/h3-8,12H,1-2H3 |
InChI Key |
KOUZNAFTSDSBPN-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=C(C=C1)C2=CN(N=C2)C |
Origin of Product |
United States |
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